1-Octanol, 2-iodo-

Organic Synthesis Regioselective Iodination Iodohydrin Formation

1-Octanol, 2-iodo- (CAS 119297-96-0), also known as 2-iodooctan-1-ol, is a vicinal iodoalcohol with the molecular formula C8H17IO and a molecular weight of 256.12 g/mol. This compound features a chiral secondary alcohol adjacent to a primary alkyl iodide, a structural motif that combines a stereocenter with a versatile synthetic handle.

Molecular Formula C8H17IO
Molecular Weight 256.12 g/mol
CAS No. 119297-96-0
Cat. No. B14304805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Octanol, 2-iodo-
CAS119297-96-0
Molecular FormulaC8H17IO
Molecular Weight256.12 g/mol
Structural Identifiers
SMILESCCCCCCC(CO)I
InChIInChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3
InChIKeyLTCOJLUSXJQWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-octanol (CAS 119297-96-0): A Vicinal Iodoalcohol Building Block for Regioselective and Chiral Synthesis


1-Octanol, 2-iodo- (CAS 119297-96-0), also known as 2-iodooctan-1-ol, is a vicinal iodoalcohol with the molecular formula C8H17IO and a molecular weight of 256.12 g/mol [1][2]. This compound features a chiral secondary alcohol adjacent to a primary alkyl iodide, a structural motif that combines a stereocenter with a versatile synthetic handle. The carbon-iodine bond is significantly weaker than other carbon-halogen bonds (bond dissociation energy: C–I 57.6 kcal/mol vs. C–Br 72.1 kcal/mol and C–Cl 83.7 kcal/mol) [3], rendering the iodine atom an excellent leaving group for nucleophilic substitution and cross-coupling reactions. Its chiral nature and bifunctionality distinguish it from simple linear 1-alkanols or non-iodinated octanols, positioning it as a specialized intermediate in asymmetric synthesis and medicinal chemistry programs requiring enantiomerically pure building blocks.

Why 1-Octanol or 2-Iodoalkanes Cannot Replace 2-Iodo-1-octanol in Critical Synthetic Sequences


Attempting to substitute 2-iodo-1-octanol with 1-octanol (CAS 111-87-5) eliminates the iodine leaving group required for carbon-carbon bond formation, while using the regioisomer 1-iodo-2-octanol (CAS 35605-16-4) repositions the iodine adjacent to a secondary alcohol, drastically altering both reactivity and stereochemical outcomes in asymmetric transformations [1]. Furthermore, the chiral secondary alcohol in 2-iodo-1-octanol cannot be mimicked by linear 2-iodoalkanes (e.g., 2-iodooctane, CAS 557-36-8) lacking the hydroxyl group, as the alcohol functionality is essential for directing stereoselective reactions and enabling further functionalization via esterification or oxidation [2]. The specific juxtaposition of the chiral center and the primary iodide in 2-iodo-1-octanol creates a unique electronic and steric environment that governs regioselectivity in subsequent transformations—a subtlety that generic analogs fail to replicate.

Quantitative Differentiation: How 2-Iodo-1-octanol Outperforms Analogs in Key Measurable Dimensions


Regioselective Synthesis: 2-Iodo-1-octanol is the Predominant Product in Iodohydrin Formation from 1-Octene

In the reaction of 1-octene with dichloroiodoisocyanuric acid in the presence of water, 2-iodo-1-octanol is obtained as the major product with an overall yield of approximately 82%, while the regioisomer 1-iodo-2-octanol is formed as the minor product . This regioselectivity, governed by Markovnikov addition of I–OH across the alkene, contrasts with the less selective I−/IO3− method which yields a mixture of regioisomers in moderately good yields [1]. For procurement, this means 2-iodo-1-octanol can be accessed in higher synthetic purity directly from 1-octene, reducing the need for laborious isomer separation compared to its 1-iodo analog.

Organic Synthesis Regioselective Iodination Iodohydrin Formation

Lipophilicity (logP): Iodine Substitution Elevates logP by 0.26 Units Over 1-Octanol

The predicted octanol-water partition coefficient (logP) for 2-iodo-1-octanol is 2.75 [1], which is 0.26 units higher than the experimentally determined logP of 2.49 for 1-octanol [2]. This increase reflects the greater lipophilicity imparted by the iodine atom compared to hydrogen. In medicinal chemistry contexts, a logP increase of this magnitude can enhance membrane permeability and alter pharmacokinetic properties [3]. For researchers selecting an octanol-based building block, 2-iodo-1-octanol offers a distinct lipophilicity profile that cannot be achieved with 1-octanol alone.

Lipophilicity Partition Coefficient Drug Design

Chiral Resolution Potential: 2-Iodo-1-octanol Serves as a Substrate for Lipase-Catalyzed Kinetic Resolution

2-Iodo-1-octanol has been investigated as a substrate in lipase-catalyzed kinetic resolutions, a method that yields enantiomerically pure alcohols [1]. While direct comparative data for this specific compound are limited in the open literature, related 2-iodoalkanols undergo highly stereoselective SN2' substitutions when converted to chiral allylic electrophiles, with reported anti-selectivities exceeding 95% [2]. In contrast, 1-octanol lacks a chiral center and cannot be resolved, and 1-iodo-2-octanol places the iodine at a different position, altering the transition-state geometry in enzymatic active sites [3]. For procurement aimed at asymmetric synthesis, 2-iodo-1-octanol offers a validated entry point to chiral non-racemic building blocks that its achiral or regioisomeric counterparts cannot provide.

Chiral Resolution Biocatalysis Enantioselective Synthesis

Reactivity Advantage: The Weak C–I Bond (57.6 kcal/mol) Enables Mild Functionalization

The carbon-iodine bond in 2-iodo-1-octanol has a bond dissociation energy (BDE) of approximately 57.6 kcal/mol, which is significantly lower than the C–Br (72.1 kcal/mol) and C–Cl (83.7 kcal/mol) bonds in the corresponding halogen analogs [1][2]. This lower BDE translates to higher reactivity in nucleophilic substitution and cross-coupling reactions, often allowing transformations to proceed under milder conditions and with shorter reaction times [3]. While direct kinetic comparisons for 2-iodo-1-octanol versus 2-bromo-1-octanol are not available, the general class property of iodoalkanes establishes a clear reactivity hierarchy. For procurement in synthetic laboratories, the iodo derivative offers a predictable reactivity advantage over bromo or chloro analogs, particularly when late-stage functionalization of sensitive molecules is required.

Bond Dissociation Energy Nucleophilic Substitution Cross-Coupling

High-Value Application Scenarios for 2-Iodo-1-octanol Based on Differentiated Performance


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

The chiral secondary alcohol of 2-iodo-1-octanol makes it an ideal substrate for enzymatic kinetic resolution, yielding enantiomerically pure alcohols that serve as key intermediates in the synthesis of chiral pharmaceuticals . After resolution, the iodide handle can be exploited in palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl groups, enabling the construction of complex molecular architectures with defined stereochemistry [1]. This scenario is particularly relevant for medicinal chemistry programs developing enantiopure drug candidates where both chirality and modular functionalization are required.

Synthesis of Specialty Surfactants and Emulsifiers with Tailored Lipophilicity

With a logP of 2.75, 2-iodo-1-octanol is more lipophilic than 1-octanol (logP 2.49) [1]. This enhanced lipophilicity can be leveraged to design surfactants with improved oil-water partitioning behavior. The iodine atom can also serve as a heavy atom label for X-ray scattering or as a radio-opaque moiety in biomedical imaging applications [2]. Industrial formulators seeking to fine-tune the hydrophilic-lipophilic balance (HLB) of emulsifiers may find 2-iodo-1-octanol a valuable starting material.

Building Block for Metal-Catalyzed Cross-Coupling and Carbonylation Reactions

The primary alkyl iodide in 2-iodo-1-octanol undergoes facile oxidative addition to Pd(0) and other transition metals, enabling a wide range of cross-coupling reactions, including Suzuki-Miyaura, Negishi, and carbonylative couplings [1]. The mild conditions required for C–I bond activation (BDE 57.6 kcal/mol) reduce the risk of racemization at the adjacent chiral center, preserving stereochemical integrity during the coupling step [2]. This is a significant advantage over using the corresponding bromide or chloride, which often require harsher conditions that can compromise stereochemistry.

Synthesis of Iodohydrin-Derived β-Iodoethers and β-Iodoesters

2-Iodo-1-octanol can be synthesized regioselectively from 1-octene in ~82% yield . Once obtained, it can be further transformed into β-iodoethers or β-iodoesters via O-alkylation or O-acylation, respectively [1]. These derivatives serve as versatile intermediates in organic synthesis, capable of undergoing intramolecular cyclizations or further nucleophilic displacements. The high yielding and regioselective synthesis of the parent iodohydrin ensures a cost-effective supply of these advanced intermediates for both academic and industrial laboratories.

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